molecular formula C12H10ClN3 B8772958 2-Chloro-4-(2-phenyldiaz-1-enyl)aniline CAS No. 16868-20-5

2-Chloro-4-(2-phenyldiaz-1-enyl)aniline

Cat. No. B8772958
M. Wt: 231.68 g/mol
InChI Key: HUPIUXCRWNHLFL-UHFFFAOYSA-N
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Patent
US04083844

Procedure details

The 3-chloro-5-bromo-4-amino-azobenzene used in the present Example was obtained by bromination of 3-chloro-4-amino-azobenzene in methanol at 20°-25° C; melting point 152°-153° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-chloro-5-bromo-4-amino-azobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:10]=[N:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:5]=[C:6](Br)[C:7]=1[NH2:8]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([N:10]=[N:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
3-chloro-5-bromo-4-amino-azobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1N)Br)N=NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1N)N=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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